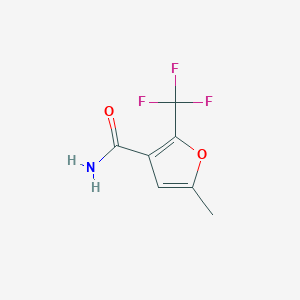

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCKENOPYUWPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379628 | |

| Record name | 5-methyl-2-(trifluoromethyl)furan-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-68-3 | |

| Record name | 5-methyl-2-(trifluoromethyl)furan-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide chemical properties

An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The furan scaffold is a prevalent motif in biologically active molecules, and the strategic incorporation of a trifluoromethyl (CF₃) group can profoundly enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1] This document delves into the core chemical properties, a robust and validated synthetic pathway from its carboxylic acid precursor, reactivity analysis, and prospective applications of this molecule. The guide is structured to provide not just data, but also mechanistic insights and practical, field-proven methodologies for its synthesis and handling.

Compound Identification and Core Properties

This compound is a niche chemical building block. Its structure combines a furan ring, a chemically robust trifluoromethyl group, a methyl group, and a carboxamide functional group, making it a versatile scaffold for library synthesis in drug discovery programs.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 175276-68-3 | [2] |

| Molecular Formula | C₇H₆F₃NO₂ | [2] |

| Molecular Weight | 193.13 g/mol | [2] |

| SMILES | CC1=CC(C(N)=O)=C(O1)C(F)(F)F | [2] |

| InChIKey | NXCKENOPYUWPSU-UHFFFAOYSA-N | [2] |

Synthesis Pathway: From Carboxylic Acid to Carboxamide

The most direct and reliable route to synthesize this compound is via the corresponding carboxylic acid, 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS: 17515-74-1), which is commercially available.[3][4] The synthesis is a classic two-step process involving the formation of a highly reactive acyl chloride intermediate, followed by amidation.

Workflow Diagram: Synthesis of this compound

Caption: A two-step synthesis workflow from carboxylic acid to the final carboxamide product.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness. Each step includes checkpoints and rationale to ensure success.

PART A: Synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (Intermediate)

-

Materials:

-

5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)

-

-

Methodology:

-

System Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend the starting carboxylic acid (1.0 eq) in anhydrous DCM.

-

Expertise & Causality: Anhydrous conditions are critical. Thionyl chloride reacts violently with water, and any moisture will quench the reaction and hydrolyze the product back to the starting material.

-

-

Catalyst Addition: Add a catalytic amount of DMF.

-

Expertise & Causality: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent than SOCl₂ itself, accelerating the formation of the acyl chloride.

-

-

Reagent Addition: Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours.

-

Validation & Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to observe the disappearance of the starting acid and the appearance of the methyl ester. The reaction is typically complete when gas (SO₂ and HCl) evolution ceases.

-

Work-up: Once the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is a highly reactive oil or low-melting solid.

-

Trustworthiness: It is crucial to remove all excess thionyl chloride as it can interfere with the subsequent amidation step. The crude intermediate is typically used immediately without further purification due to its high reactivity and moisture sensitivity.

-

-

PART B: Synthesis of this compound (Final Product)

-

Materials:

-

Crude 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (from Part A)

-

Concentrated Ammonium Hydroxide (NH₄OH) or anhydrous Tetrahydrofuran (THF)

-

Ice bath

-

-

Methodology:

-

System Setup: Dissolve the crude acyl chloride in a minimal amount of anhydrous THF or DCM and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly and carefully add an excess of concentrated ammonium hydroxide dropwise to the stirred solution.

-

Expertise & Causality: The reaction is highly exothermic. A slow, controlled addition at 0°C is essential to prevent side reactions and ensure safety. An excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct generated.

-

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Validation & Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride intermediate.

-

Work-up and Purification:

-

Quench the reaction mixture with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure this compound.

-

-

Chemical Reactivity and Stability Insights

The chemical behavior of this molecule is dictated by the interplay of its three key functional components:

-

Furan Ring: The furan ring is an electron-rich aromatic system. However, the potent electron-withdrawing effect of the trifluoromethyl group at the C2 position significantly reduces this electron density. This deactivation makes the ring less susceptible to electrophilic aromatic substitution than unsubstituted furan. It also makes the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the CF₃ group. Furan rings can be prone to oxidation, potentially opening to form reactive enedione intermediates, a known mechanism of toxicity for some furan-containing compounds.[5] The methyl group at C5 provides some steric hindrance and is a potential site for oxidation in metabolic studies.

-

Trifluoromethyl Group: The C-F bonds are exceptionally strong, rendering the CF₃ group highly stable under most chemical conditions and resistant to metabolic degradation.[1] This property is a primary reason for its inclusion in drug candidates to enhance pharmacokinetic profiles.[1] Its strong electron-withdrawing nature is the dominant electronic influence on the furan ring.

-

Carboxamide Group: The amide bond is generally stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions, particularly with heating. The N-H protons are weakly acidic and can be deprotonated with a strong base. The carbonyl oxygen and the N-H group are excellent hydrogen bond donors and acceptors, a critical feature for molecular recognition and binding to biological targets.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure is analogous to scaffolds found in compounds with significant biological activity. Its primary value is as a versatile intermediate for creating libraries of novel compounds.

-

Anticancer Agents: Furan-carboxamide derivatives have been investigated as scaffolds for antitumor drugs. For instance, related anthra[2,3-b]furan-3-carboxamides have shown high antiproliferative potency against various tumor cell lines.[6] This molecule provides a core structure for synthesizing new analogues for cancer research.

-

Antibiofilm and Anti-Quorum Sensing Agents: The furan-2-carboxamide moiety has been successfully employed as a bioisosteric replacement for unstable furanone rings in the development of agents that inhibit biofilm formation in pathogens like Pseudomonas aeruginosa.[7] This compound could serve as a starting point for developing novel antibacterial agents that target virulence rather than viability.

-

Agrochemicals: The combination of a heterocyclic ring and a trifluoromethyl group is a common feature in modern pesticides and herbicides due to enhanced efficacy and metabolic stability.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. Therefore, precautions must be extrapolated from its precursor, 5-Methyl-2-(trifluoromethyl)-3-furoic acid, and general principles for handling fluorinated organic compounds.

-

Hazard Classification (Inferred from Precursor):

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[9]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

-

References

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Methyl-2-(trifluoromethyl)-3-furoic acid.

- Oakwood Chemical. (2018). Safety Data Sheet: 5-Methyl-2-(trifluoromethyl)furan.

- TCI Chemicals. (2024). Safety Data Sheet: 3-Methyl-2-furancarboxylic Acid.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Methylfurfural.

- Sigma-Aldrich. (2024). Safety Data Sheet for a related fluorinated compound.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782183, 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. PubChem. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 175276-68-3. Retrieved from Matrix Fine Chemicals. [Link]

- Shchekotikhin, A. E., et al. (2016). Optimization of synthesis and evaluation of antitumor properties of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides. European Journal of Medicinal Chemistry, 123, 804-817.

- Seesukh, P., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

-

Mague, J. T., & El-Gendy, B. E. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896. [Link]

-

Peterson, L. A. (2016). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 29(6), 887-897. [Link]

-

Castillo-Mata, C. A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, 20(1), e202400879. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 175276-68-3 [matrix-fine-chemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. canbipharm.com [canbipharm.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide: A Technical Guide for Chemical Researchers

An In-depth Technical Guide on 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide (CAS 175276-68-3)

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. By leveraging the unique properties of the trifluoromethyl group and the furan scaffold, this molecule presents a compelling starting point for the development of novel therapeutic agents. This document will delve into its chemical characteristics, a proposed synthetic pathway, and its potential applications, grounded in the broader context of trifluoromethylated compounds in pharmaceutical sciences.

Introduction: The Significance of Trifluoromethylated Furans

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore due to its strong electron-withdrawing nature, high lipophilicity, and ability to improve metabolic stability by blocking potential sites of oxidation.[2][4][5]

The furan ring system is a versatile heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds.[6][7] The combination of a furan nucleus with a trifluoromethyl group, as seen in this compound, creates a molecule with a unique electronic and steric profile, making it an attractive candidate for biological screening and lead optimization. Furan-carboxamides, in general, have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[7][8][9]

Physicochemical Properties & Structural Data

A summary of the key physicochemical properties for this compound is presented in the table below. This data is crucial for its handling, formulation, and interpretation of biological assays.

| Property | Value | Source |

| CAS Number | 175276-68-3 | N/A |

| Molecular Formula | C₇H₆F₃NO₂ | N/A |

| Molecular Weight | 193.12 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC1=CC(=C(O1)C(F)(F)F)C(=O)N | N/A |

| InChI Key | NXCKENOPYUWPSU-UHFFFAOYSA-N | N/A |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Activation of the Carboxylic Acid

-

To a solution of 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or the cessation of gas evolution.

-

Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride intermediate. This intermediate is typically used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ammonia in the subsequent step.[8]

Step 2: Amide Formation

-

Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) or bubble ammonia gas through the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Rationale: Ammonia acts as a nucleophile, attacking the activated acyl chloride to form the stable amide bond. An excess of ammonia is used to neutralize the hydrochloric acid byproduct generated during the reaction.

Characterization (Expected)

While specific experimental data is not publicly available, the following are the expected spectroscopic characteristics for this compound based on the analysis of similar structures.[6][10][11]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet corresponding to the methyl group (CH ₃) protons, likely in the range of δ 2.0-2.5 ppm.

-

A singlet for the furan ring proton (CH ), expected to be downfield.

-

Two broad singlets for the amide protons (-NH ₂), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A quartet for the trifluoromethyl carbon (-C F₃) due to coupling with the three fluorine atoms.

-

Signals for the furan ring carbons, with the carbon attached to the trifluoromethyl group showing a quartet.

-

A signal for the carbonyl carbon (-C =O) of the amide.

-

A signal for the methyl carbon (-C H₃).

IR (Infrared) Spectroscopy:

-

Characteristic N-H stretching vibrations for the primary amide group in the range of 3100-3500 cm⁻¹.

-

A strong C=O stretching absorption for the amide carbonyl group around 1650-1690 cm⁻¹.

-

C-F stretching bands, typically strong and found in the region of 1000-1350 cm⁻¹.

-

C-H stretching and bending vibrations for the methyl and furan ring protons.

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.12 g/mol ).

-

Characteristic fragmentation patterns, likely involving the loss of the amide group, the trifluoromethyl group, or cleavage of the furan ring.

Potential Applications and Future Directions

The unique structural features of this compound make it a molecule of high interest in the field of drug discovery. The trifluoromethyl group can enhance interactions with biological targets and improve pharmacokinetic properties.[2][4][5]

Potential Therapeutic Areas:

-

Anticancer Agents: The furan-carboxamide scaffold has been explored for its antiproliferative activities.[7][8][9] The introduction of a trifluoromethyl group could enhance these properties.

-

Antimicrobial Agents: Furan derivatives have a long history as antimicrobial agents. The electron-withdrawing nature of the trifluoromethyl group could modulate the electronic properties of the furan ring, potentially leading to new antimicrobial activities.[6][7]

-

Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other chemical groups and can participate in key binding interactions with enzyme active sites.

Future Research:

-

Synthesis and Characterization: The first crucial step is the actual synthesis and full spectroscopic characterization of this compound to confirm its structure and purity.

-

Biological Screening: The compound should be subjected to a broad range of in vitro biological assays to identify any potential therapeutic activities. This could include screens for anticancer, antibacterial, antifungal, and antiviral properties, as well as specific enzyme inhibition assays.

-

Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis of analogs would be a logical next step to establish a structure-activity relationship. Modifications could include altering the substituent on the furan ring or derivatizing the amide nitrogen.

-

In Vivo Evaluation: Promising candidates from in vitro studies would then warrant further investigation in animal models to assess their efficacy, pharmacokinetics, and safety profiles.[12][13][14][15][16]

Safety and Handling

While specific safety data for this compound is not available, it should be handled with the care appropriate for a novel chemical entity. It is recommended to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a promising, yet underexplored, molecule at the intersection of furan chemistry and fluorine chemistry. Its structural features suggest a high potential for biological activity, making it a valuable target for synthesis and evaluation in drug discovery programs. The proposed synthetic route provides a clear path to accessing this compound, which will enable the necessary biological and pharmacological investigations to unlock its full therapeutic potential.

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. [Link]

-

1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... (n.d.). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]

-

Wiley-VCH 2008 - Supporting Information. (n.d.). wiley-vch.de. [Link]

-

Optimization of synthesis and evaluation of antitumor properties. (n.d.). Reaction Biology. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Scilit. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. (n.d.). ARC Journals. [Link]

-

Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. (2025). remedium-journal.ru. [Link]

-

Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. (n.d.). remedium-journal.ru. [Link]

-

Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. (n.d.). arkat-usa.org. [Link]

-

5-methyl-2-(trifluoromethyl)-3-furoic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). cheminfo.org. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. (2007). PubMed. [Link]

-

A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2025). ResearchGate. [Link]

-

In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (n.d.). MDPI. [Link]

-

3-Furancarboxylic acid, methyl ester. (n.d.). NIST WebBook. [Link]

-

IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. (2020). YouTube. [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. rsc.org [rsc.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 13. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 14. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide structure and nomenclature

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide: Structure, Synthesis, and Mechanism as a Succinate Dehydrogenase Inhibitor

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in agrochemical research. We will delve into its precise chemical structure and nomenclature, outline a validated synthetic pathway from its carboxylic acid precursor, and elucidate its mechanism of action as a potent inhibitor of succinate dehydrogenase (SDH). This document is intended for researchers, chemists, and professionals in the fields of drug development and crop protection, offering field-proven insights into the compound's properties and potential applications.

Introduction: The Significance of Fluorinated Furan Carboxamides

The furan carboxamide scaffold is a cornerstone in the development of modern fungicides. These compounds frequently derive their biological activity from the inhibition of crucial cellular processes in pathogenic fungi. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal and agrochemical chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target[1][2]. This compound emerges from this chemical class as a molecule of interest, primarily for its role as a Succinate Dehydrogenase Inhibitor (SDHI). SDHIs represent a major class of fungicides that disrupt the fungal mitochondrial respiratory chain, leading to the cessation of energy production and eventual cell death[3]. This guide will provide a detailed examination of this specific molecule, from its fundamental structure to its mode of action at the molecular level.

Nomenclature and Molecular Structure

The systematic naming and structural features of a compound are fundamental to understanding its chemical behavior and biological interactions.

IUPAC Nomenclature and CAS Number

-

Preferred IUPAC Name: this compound

-

CAS Number: 175276-68-3

-

Molecular Formula: C₇H₆F₃NO₂

-

Molecular Weight: 193.13 g/mol

Structural Elucidation

The structure of this compound is characterized by a central furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. The substituents on this ring dictate the molecule's unique properties:

-

A methyl group (-CH₃) at position 5.

-

A trifluoromethyl group (-CF₃) at position 2. This highly electronegative group is crucial for the molecule's binding affinity and electronic properties[1].

-

A carboxamide group (-C(O)NH₂) at position 3. This functional group is key to the molecule's ability to form hydrogen bonds within the active site of its target enzyme[4].

The following diagram illustrates the annotated molecular structure.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid precursor, 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid (CAS 17515-74-1)[5]. The most common and industrially scalable method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Rationale Behind Experimental Choices

-

Chlorinating Agent : Thionyl chloride (SOCl₂) is a preferred reagent for converting carboxylic acids to acyl chlorides. It is highly effective, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

Solvent : An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent unwanted side reactions with the highly reactive acyl chloride intermediate.

-

Base : A tertiary amine base, such as triethylamine, is often added during the amidation step to neutralize the HCl generated, driving the reaction to completion[6].

Step-by-Step Synthesis Workflow

The synthesis can be visualized as a two-step process:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Acyl Chloride Formation : a. In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid in anhydrous dichloromethane (DCM). b. Cool the solution to 0°C using an ice bath. c. Add thionyl chloride (1.5 equivalents) dropwise to the stirred solution. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC. e. Once the starting material is consumed, remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is typically used in the next step without further purification[6].

-

Amidation : a. Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0°C. b. In a separate flask, prepare a solution of aqueous ammonia (2-3 equivalents) and triethylamine (1.2 equivalents) in DCM. c. Add the ammonia solution dropwise to the stirred acyl chloride solution at 0°C. d. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. e. Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides[7]. These compounds target Complex II of the mitochondrial respiratory chain, a critical enzyme for both the tricarboxylic acid (TCA) cycle and the electron transport chain[3][8].

The Role of Succinate Dehydrogenase

Succinate dehydrogenase (SDH) is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and simultaneously reduces ubiquinone (Coenzyme Q) to ubiquinol in the electron transport chain. This process is vital for cellular respiration and ATP production in fungi[9].

Molecular Inhibition

SDHI fungicides act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex[3]. This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site. The inhibition of electron transfer from the iron-sulfur clusters in the SDHB subunit to ubiquinone effectively halts the entire respiratory process[10].

The key interactions typically involve:

-

The carboxamide moiety forming hydrogen bonds with key amino acid residues in the Q-site, such as Tyrosine and Tryptophan[11].

-

The furan ring and its substituents engaging in hydrophobic and van der Waals interactions, which anchor the inhibitor within the binding pocket. The trifluoromethyl group often plays a significant role in enhancing these binding interactions[12][13].

Caption: Mechanism of action of this compound.

Biological Activity and Applications

The primary application of furan carboxamide SDHIs is in agriculture for the management of fungal diseases. Research has demonstrated that compounds with this scaffold exhibit potent and broad-spectrum antifungal activity.

Antifungal Spectrum and Efficacy

While specific efficacy data for this compound is not publicly available in extensive field trials, studies on structurally similar furan and thiophene carboxamides provide strong evidence of their potential. These compounds have shown excellent inhibitory activity against a range of economically important plant pathogens.

Table 1: In Vitro Inhibitory Activity of Structurally Related Furan/Thiophene Carboxamides

| Compound Class | Target Fungus | IC₅₀ (µM) | EC₅₀ (mg/L) | Reference |

|---|---|---|---|---|

| Thiophene-Oxadiazole Carboxamides | Sclerotinia sclerotiorum | 1.01 - 4.53 | 0.1 - 1.1 | [12][13] |

| Pyrazole-Furan Carboxamides | Botrytis cinerea | 0.506 - 0.873 | - | [14] |

| Pyrazole-Amide Derivatives | Sclerotinia sclerotiorum | - | 0.73 |[11] |

IC₅₀: Half-maximal inhibitory concentration against the isolated SDH enzyme. EC₅₀: Half-maximal effective concentration against fungal growth in vitro.

The data indicates that furan-containing carboxamides can be superior to or on par with established commercial fungicides like boscalid[11][12][13].

Potential in Drug Development

While the current focus is on agrochemicals, the principles of SDH inhibition are relevant to human health. Mitochondrial dysfunction is implicated in various diseases, including some cancers and neurodegenerative disorders[15]. The furan carboxamide scaffold, particularly with the inclusion of a trifluoromethyl group—a privileged moiety in pharmaceuticals—could serve as a starting point for the design of novel therapeutic agents targeting human mitochondrial processes[1][16]. Further research is required to explore the selectivity and safety profile of such compounds for human applications.

Conclusion and Future Outlook

This compound stands as a representative of a potent class of SDHI fungicides. Its structure is optimized for high-affinity binding to the Q-site of Complex II, leading to effective disruption of fungal respiration. The synthetic route via its carboxylic acid precursor is robust and scalable. While its immediate application lies in crop protection, the underlying biochemistry and the privileged nature of its structural motifs suggest that the furan carboxamide scaffold holds potential for broader applications in medicinal chemistry. Future research will likely focus on optimizing the scaffold to enhance the antifungal spectrum, manage resistance, and explore potential therapeutic applications in human and animal health.

References

- CN105949179A - Furan-containing pyrimidine dipyrazole formamide derivatives, and preparation method and application thereof.

-

Yang, Z., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Yang, Z., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]

- EP0123931A2 - Furan derivatives having fungicide activity.

- GB1387652A - Process for preparing furan carboxamides.

-

Li, Q., et al. (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry. [Link]

-

Miyadera, H., et al. (2003). Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductoreductase). Proceedings of the National Academy of Sciences. [Link]

-

Wang, H., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. [Link]

-

Moore, C., et al. (2023). Method for making substituted furan compound embodiments and derivatives thereof. U.S. Patent No. 11,807,614. [Link]

-

ACS Publications. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Osorio-Londoño, A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry. [Link]

-

PubChem. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid. National Center for Biotechnology Information. [Link]

-

Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. [Link]

-

Luo, B., & Ning, Y. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Adnan, M., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central. [Link]

-

FRAC. SDHI Fungicides. Fungicide Resistance Action Committee. [Link]

-

de la Torre, P., & Aldeghi, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Chen, Y., et al. (2014). Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel. PubMed Central. [Link]

-

NIH. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. National Institutes of Health. [Link]

-

Pace, V., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PubMed Central. [Link]

-

NIH. (2022). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. National Institutes of Health. [Link]

-

Nath, K., et al. (2015). Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine. PubMed Central. [Link]

-

ResearchGate. (2020). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. [Link]

-

OSTI.GOV. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Office of Scientific and Technical Information. [Link]

-

Rattanaburi, O., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (2022). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

-

de la Torre, P., & Aldeghi, M. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Kim, J. Y., et al. (2008). Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production. PubMed. [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Avenot, H. F., & Michailides, T. J. (2010). 24 SDH-Inhibitors: History, Biological Performance and Molecular Mode of Action. Modern fungicides and antifungal compounds VI. [Link]

-

Shagidullin, R. R., et al. (2024). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Rational Pharmacotherapy in Cardiology. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. PubMed. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Methyl-2-(trifluoromethyl)-3-furancarboxylic acid | C7H5F3O3 | CID 2782183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN105949179A - Furan-containing pyrimidine dipyrazole formamide derivatives, and preparation method and application thereof - Google Patents [patents.google.com]

- 7. SDHI Fungicides | FRAC [frac.info]

- 8. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors / Journal of Agricultural and Food Chemistry, 2021 [sci-hub.box]

- 13. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Furan-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The furan-3-carboxamide scaffold has garnered significant attention in medicinal chemistry as a versatile pharmacophore, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into furan-3-carboxamide derivatives. We delve into their promising potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols to facilitate further investigation and development in this exciting area of therapeutic research.

Introduction: The Furan-3-Carboxamide Core - A Privileged Scaffold

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structural motif present in numerous natural products and synthetic compounds with diverse pharmacological properties.[1][2][3] The strategic incorporation of a carboxamide functional group at the 3-position of the furan ring gives rise to the furan-3-carboxamide core, a scaffold that has proven to be a rich source of biologically active molecules. The amide bond introduces a hydrogen bond donor and acceptor, enhancing the potential for specific interactions with biological targets.[4] This guide will explore the significant therapeutic potential of this chemical class, focusing on key areas of activity and the underlying molecular mechanisms.

Synthetic Strategies for Furan-3-Carboxamide Derivatives

The synthesis of furan-3-carboxamide derivatives can be approached through several routes, often starting from furan-3-carboxylic acid or its activated derivatives. A common and effective method involves the coupling of furan-3-carboxylic acid with a variety of amines.

General Synthesis Protocol: Amide Coupling Reaction

This protocol describes a general method for the synthesis of N-substituted furan-3-carboxamides from furan-3-carboxylic acid and a primary or secondary amine.

Experimental Protocol:

-

Activation of Furan-3-carboxylic Acid:

-

To a solution of furan-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the reactive acylimidazolide intermediate. Alternatively, other activating agents such as thionyl chloride can be used to form the acyl chloride.[5]

-

-

Amine Coupling:

-

To the activated furan-3-carboxylic acid solution, add the desired amine (1-1.2 equivalents).

-

If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents) to liberate the free amine.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure furan-3-carboxamide derivative.[6]

-

-

Characterization:

-

The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

-

Anticancer Potential: Targeting Cell Proliferation and Survival

Furan-3-carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of cancer cell lines.[4][8] Their mechanism of action is often multifaceted, involving the disruption of key cellular processes such as microtubule dynamics and the induction of programmed cell death (apoptosis).

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and play a pivotal role in cell division, making them an attractive target for anticancer drugs.[7] Several furan-3-carboxamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][9]

Caption: Inhibition of tubulin polymerization by furan-3-carboxamide derivatives.

Mechanism of Action: Induction of Apoptosis

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Furan-3-carboxamide derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of cysteine proteases known as caspases.[10][11]

Caption: Intrinsic apoptosis pathway induced by furan-3-carboxamide derivatives.

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of representative furan-3-carboxamide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | [8] |

| Compound B | HCT-116 (Colon) | 3.8 | [6] |

| Compound C | K-562 (Leukemia) | 0.61 | [4] |

| Compound D | A549 (Lung) | 7.5 | [5] |

Experimental Protocols for Anticancer Evaluation

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[9]

Protocol:

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescent reporter that binds to polymerized microtubules in a suitable buffer. Keep the mix on ice.

-

Compound Preparation: Prepare serial dilutions of the test furan-3-carboxamide derivatives and control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) in the assay buffer.

-

Assay Procedure:

-

Add the test compounds, controls, or vehicle to a pre-warmed 96-well plate.

-

Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

-

-

Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Protocol:

-

Cell Treatment: Seed cancer cells in a 6-well plate and treat them with the furan-3-carboxamide derivatives at various concentrations for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Antimicrobial Activity: A Broad Spectrum of Inhibition

Furan-3-carboxamide derivatives have demonstrated significant antimicrobial activity against a wide range of pathogens, including bacteria and fungi.[2][14]

Mechanism of Action: Inhibition of Microbial Growth

The precise antimicrobial mechanism of action for many furan-3-carboxamide derivatives is still under investigation, but it is generally believed to involve the disruption of essential cellular processes in microorganisms, leading to the inhibition of growth and proliferation.[1]

Data Presentation: Antimicrobial Activity

The following table presents the antimicrobial activity of selected furan-3-carboxamide derivatives.

| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Compound E | Staphylococcus aureus | 16 | [2] |

| Compound F | Escherichia coli | 32 | |

| Compound G | Candida albicans | 8 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the furan-3-carboxamide derivatives in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Properties: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to various diseases. Furan-3-carboxamide derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[8][16]

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[17] The inhibition of COX-2 is a major target for anti-inflammatory drugs. Additionally, the transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes.[18] Some furan derivatives have been found to inhibit the NF-κB signaling pathway.[16][19]

Caption: Inhibition of the NF-κB signaling pathway by furan-3-carboxamide derivatives.

Data Presentation: Anti-inflammatory Activity

The following table summarizes the COX-2 inhibitory activity of representative furan-3-carboxamide derivatives.

| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

| Compound H | 0.45 | >100 | [17] |

| Compound I | 0.29 | 67.2 | [16] |

Experimental Protocol: In Vitro COX-2 Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[10][11]

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and phenol. Prepare solutions of COX-2 enzyme, heme, and the substrate arachidonic acid.

-

Compound Preparation: Dissolve the furan-3-carboxamide derivatives and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent like DMSO.

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, COX-2 enzyme, and heme.

-

Add the test compounds or control.

-

Incubate the plate for a short period at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Stop the reaction after a defined time with a strong acid (e.g., 1M HCl).

-

-

Detection: The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product like prostaglandin F2α (PGF2α) for quantification by enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

Furan-3-carboxamide derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the detailed molecular mechanisms of action, identifying specific biological targets, and evaluating the in vivo efficacy and safety of lead compounds. The continued exploration of furan-3-carboxamide derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH. [Link]

-

Alizadeh, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

Zanatta, N., et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 1947-58. [Link]

-

Pharmacological activity of furan derivatives. (2024). Pharmacology. [Link]

-

ResearchGate. (n.d.). Furan Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

-

El-Sayed, M. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Future Journal of Pharmaceutical Sciences, 9(1), 5. [Link]

-

Paur, R.-J., et al. (2021). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Molecules, 26(11), 3329. [Link]

-

Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101342. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. [Link]

-

Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. (2007). PubMed. [Link]

-

Yilmaz, B., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Toxicology and Industrial Health, 39(4), 183-194. [Link]

-

Li, Y., et al. (2019). Carboxamide derivatives induce apoptosis in the U251 glioma cell line. Oncology Letters, 18(2), 1409–1414. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). SpringerLink. [Link]

-

Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 144-54. [Link]

-

Abd El-Hameed, R. H., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 977–986. [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.). MDPI. [Link]

-

Sethi, G., et al. (2012). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(5), 745-758. [Link]

-

Sharafutdinov, I. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (2023). PubMed. [Link]

Sources

- 1. kumc.edu [kumc.edu]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. academicjournals.org [academicjournals.org]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Strategic Asset in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.

Introduction: The Rise of a Privileged Moiety

Organofluorine chemistry has carved a unique and vital niche in the landscape of medicinal chemistry, with fluorine-containing compounds comprising a significant portion of top-selling pharmaceuticals.[3] Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on the properties of drug candidates.[4][5] Its introduction into a molecule is a well-established strategy to address common challenges in drug development, such as poor metabolic stability and off-target effects.[4][5] This guide will delve into the fundamental principles that make the CF3 group a powerful tool, exploring its effects on physicochemical properties, metabolic pathways, and target interactions. We will also provide practical insights into the synthetic methodologies for its incorporation and showcase its successful application in several FDA-approved drugs.

The Physicochemical Impact of Trifluoromethylation: A Deeper Dive

The introduction of a CF3 group into a drug candidate can dramatically alter its physicochemical properties. These changes are fundamental to improving a compound's overall "drug-like" characteristics.[1]

Enhanced Metabolic Stability: The Strength of the C-F Bond

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[4][5] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][5] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][4][5]

Modulation of Lipophilicity: A Balancing Act

The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase the overall lipophilicity of a molecule.[1][4] This property is crucial for enhancing membrane permeability and facilitating the transport of drugs across biological barriers, including the blood-brain barrier.[5] For instance, the incorporation of a trifluoromethyl group into the selective serotonin reuptake inhibitor fluoxetine significantly enhanced its lipophilicity, thereby improving its brain penetration.[5] However, it is important to note that while the CF3 group is more lipophilic than a hydrogen atom, it is slightly less lipophilic than a trifluoromethoxy group (π = +1.04).[1]

Altered Acidity and Basicity (pKa): Fine-Tuning Ionization

The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic functional groups.[1][6][7] For instance, the presence of a CF3 group can increase the acidity of an adjacent carboxylic acid or lower the basicity of a neighboring amine.[1][7] This modulation of pKa can be critical for optimizing a drug's solubility, ionization state at physiological pH, and its interaction with target proteins. A notable example is a molecule where a CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate, which facilitates a key hydrogen bonding interaction with the protein.[1][3]

The Trifluoromethyl Group in Action: Enhancing Biological Interactions

Beyond its impact on physicochemical properties, the CF3 group plays a direct role in how a drug interacts with its biological target.

A Bioisostere with Unique Properties

The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group.[7] This substitution can be used to adjust the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation.[7] However, it is more than a simple mimic. Its larger size compared to a methyl group can lead to enhanced hydrophobic interactions within a binding pocket.[4]

Enhanced Binding Affinity through Multifaceted Interactions

The trifluoromethyl group can contribute to increased binding affinity through several mechanisms.[1] Its steric bulk, which is larger than a methyl group, can lead to favorable van der Waals interactions within a protein's binding pocket.[1][4] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues.[1] The electron-withdrawing properties of the CF3 group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target.[1] For example, in the case of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[1]

Quantitative Effects of Trifluoromethylation: A Data-Driven Perspective

To illustrate the tangible impact of incorporating a trifluoromethyl group, the following tables summarize its effects on key physicochemical parameters.

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | van der Waals Radius (Å) | Hansch-Fujita π Constant |

| -H | 1.20 | 0.00 |

| -CH3 | 2.00 | +0.56 |

| -Cl | 1.75 | +0.71 |

| -CF3 | 2.44 | +0.88 |

| -OCF3 | 2.83 | +1.04 |

Table 2: Effect of Trifluoromethyl Substitution on pKa

| Parent Compound | pKa | Trifluoromethyl-Substituted Analog | pKa |

| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.23 |

| Aniline | 4.63 | 4-(Trifluoromethyl)aniline | 2.75 |

| Phenol | 9.95 | 4-(Trifluoromethyl)phenol | 8.50 |

Synthetic Strategies for Trifluoromethylation: Practical Protocols

Incorporating a trifluoromethyl group into a molecule is a significant yet complex strategy in organic and medicinal chemistry.[4][5] A variety of methods have been developed to achieve this transformation.

Overview of Trifluoromethylation Reactions

Trifluoromethylation is usually performed by a range of reactions, including:

-

Aromatic Coupling Reactions: These often involve the use of copper in what is known as the McLoughlin-Thrower reaction, where an iodobenzene reacts with trifluoroiodomethane.[8]

-

Radical Trifluoromethylation: This method utilizes reagents that can generate a CF3 radical, such as CF3I with a radical initiator like triethylborane.[8]

-

Nucleophilic Trifluoromethylation: In these reactions, a source of the CF3- anion is used, often generated from reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent).[3][8]

-

Electrophilic Trifluoromethylation: This approach employs reagents that can deliver a "CF3+" equivalent to a nucleophilic substrate.[3]

Experimental Protocol: Copper-Catalyzed Aromatic Trifluoromethylation

This protocol provides a general procedure for the trifluoromethylation of an aryl iodide using a copper catalyst.

Materials:

-

Aryl iodide (1.0 mmol)

-

Trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) (1.5 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

Potassium fluoride (KF) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk flask and standard Schlenk line equipment

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), CuI (0.1 mmol), and KF (2.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add dry DMF (5 mL) via syringe.

-

Add the Ruppert-Prakash reagent (1.5 mmol) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Impact: Diagrams and Workflows

Visual aids are crucial for understanding the complex interplay of factors influenced by the trifluoromethyl group.

Caption: Logical relationship of the trifluoromethyl group's impact on ADME properties.

Caption: A typical experimental workflow for a transition-metal-catalyzed trifluoromethylation reaction.

Case Studies: Trifluoromethylated Drugs on the Market

The successful application of the trifluoromethyl group in medicinal chemistry is evident in the numerous FDA-approved drugs that contain this moiety.[3][9]

-

Fluoxetine (Prozac®): An antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI). The para-trifluoromethyl group on the phenoxy ring is crucial for its activity and contributes to its lipophilicity, allowing it to cross the blood-brain barrier.[3][5]

-

Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. The trifluoromethyl group on the pyrazole ring is essential for its selectivity and binding affinity.[1]

-

Alpelisib: A phosphatidylinositol-3-kinase (PI3K) inhibitor used in cancer therapy. It contains a trifluoromethyl alkyl substituted pyridine moiety.[3]

-

Selinexor: An anticancer agent that works by inhibiting the exportin 1 (XPO1) protein. This drug features a 3,5-bis(trifluoromethyl)benzonitrile core.[3]

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design.[1] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[1][6] While the synthesis of trifluoromethylated compounds can present challenges, the development of new and more efficient trifluoromethylation methods continues to be an active area of research.[6] As our understanding of the intricate roles of the CF3 group in biological systems deepens, its strategic application is poised to play an even more significant role in the future of drug discovery.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF. ResearchGate. [Link]

-

Trifluoromethylation. Wikipedia. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide: Synthesis, Properties, and Potential as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract